[(3,5-Dimethylhex-1-yn-3-yl)oxy](trimethyl)silane
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Overview
Description
(3,5-Dimethylhex-1-yn-3-yl)oxysilane is an organosilicon compound that features a silane group bonded to a substituted alkyne
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3,5-Dimethylhex-1-yn-3-yl)oxysilane typically involves the reaction of 3,5-dimethyl-1-hexyne-3-ol with trimethylsilyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the silane group. The general reaction scheme is as follows:
\ \text{3,5-Dimethyl-1-hexyne-3-ol} + \text{Trimethylsilyl chloride} \rightarrow \text{[(3,5-Dimethylhex-1-yn-3-yl)oxysilane} + \text{HCl} ]
Industrial Production Methods
Industrial production methods for (3,5-Dimethylhex-1-yn-3-yl)oxysilane are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions
(3,5-Dimethylhex-1-yn-3-yl)oxysilane undergoes various types of chemical reactions, including:
Oxidation: The alkyne group can be oxidized to form diketones or carboxylic acids.
Reduction: The alkyne group can be reduced to alkenes or alkanes using hydrogenation catalysts.
Substitution: The trimethylsilyl group can be replaced by other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or ozone (O₃) are commonly used.
Reduction: Catalysts like palladium on carbon (Pd/C) or Lindlar’s catalyst are employed.
Substitution: Nucleophiles such as halides or alkoxides are used under basic conditions.
Major Products Formed
Oxidation: Diketones or carboxylic acids.
Reduction: Alkenes or alkanes.
Substitution: Various substituted silanes depending on the nucleophile used.
Scientific Research Applications
(3,5-Dimethylhex-1-yn-3-yl)oxysilane has several applications in scientific research:
Organic Synthesis: Used as a building block for the synthesis of more complex molecules.
Materials Science: Incorporated into polymers to enhance their properties, such as thermal stability and hydrophobicity.
Biology and Medicine: Potential use in drug delivery systems due to its ability to modify surface properties of nanoparticles.
Industry: Employed in the production of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of (3,5-Dimethylhex-1-yn-3-yl)oxysilane involves its ability to participate in various chemical reactions due to the presence of the alkyne and silane groups. The alkyne group can undergo addition reactions, while the silane group can be involved in substitution reactions. These properties make it a versatile compound in synthetic chemistry.
Comparison with Similar Compounds
Similar Compounds
3,5-Dimethyl-1-hexyne-3-ol: A precursor in the synthesis of (3,5-Dimethylhex-1-yn-3-yl)oxysilane).
Trimethylsilylacetylene: Another organosilicon compound with similar reactivity.
3,5-Dimethyl-1-hexyn-3-yl chloride: A related compound with a chloride group instead of a silane group.
Uniqueness
(3,5-Dimethylhex-1-yn-3-yl)oxysilane is unique due to the combination of the alkyne and silane groups, which provides a distinct set of chemical properties and reactivity. This makes it particularly useful in applications requiring both functionalities.
Properties
CAS No. |
128401-67-2 |
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Molecular Formula |
C11H22OSi |
Molecular Weight |
198.38 g/mol |
IUPAC Name |
3,5-dimethylhex-1-yn-3-yloxy(trimethyl)silane |
InChI |
InChI=1S/C11H22OSi/c1-8-11(4,9-10(2)3)12-13(5,6)7/h1,10H,9H2,2-7H3 |
InChI Key |
ZCTILCZSUSTVHT-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC(C)(C#C)O[Si](C)(C)C |
Origin of Product |
United States |
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